{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine
Overview
Description
“{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is a chemical compound used in scientific research . Its diverse applications range from drug synthesis to material science, making it a valuable tool for advancing various fields of study.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Scientific Research Applications
1. Reactivity in 1,3-Dipolar Cycloaddition Reactions
3-Nitropyridine derivatives, closely related to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, have been studied for their reactivity in 1,3-dipolar cycloaddition reactions. These reactions afforded different substituted amines and tetrazolinones, demonstrating the potential of nitropyridyl isocyanates in chemical synthesis (Holt & Fiksdahl, 2007).
2. Complex Formation with Metal Ions
Research has shown that compounds similar to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine can form complexes with metal ions like Zn(II) and Cd(II). These studies provide insights into the chelating properties of these compounds, which could be useful in areas like coordination chemistry and materials science (Shen et al., 1998).
3. Synthesis of Novel Amides
The synthesis of N-(5-nitropyridin-2-yl) carboxamides using 3-nitropyridine, a related compound, showcases the chemical versatility of these types of compounds. Such synthetic pathways are significant for developing new organic molecules with potential applications in various fields (Amangasieva et al., 2018).
4. Anticancer Activities
Studies on compounds derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a structure related to {3-[(3-Nitropyridin-2-yl)thio]phenyl}amine, have shown potential anticancer activities. This suggests a possible application in pharmaceutical research and drug development for cancer treatment (Demirci & Demirbas, 2019).
Future Directions
properties
IUPAC Name |
3-(3-nitropyridin-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXMXWBPEWYKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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